molecular formula C9H9ClN2O B14575288 2-Propanoylbenzene-1-diazonium chloride CAS No. 61485-13-0

2-Propanoylbenzene-1-diazonium chloride

Cat. No.: B14575288
CAS No.: 61485-13-0
M. Wt: 196.63 g/mol
InChI Key: BCLFCDOFPRPHAK-UHFFFAOYSA-M
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Description

2-Propanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-propanoylbenzene (acetophenone) with nitrous acid. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to stabilize the diazonium ion. The general reaction scheme is as follows:

    Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is added to hydrochloric acid (HCl) to generate nitrous acid (HNO₂).

    Diazotization: The nitrous acid reacts with 2-propanoylbenzene to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Propanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Propanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanoylbenzene-1-diazonium chloride is unique due to the presence of the propanoyl group, which can influence the reactivity and selectivity of the diazonium ion in various chemical reactions.

Properties

CAS No.

61485-13-0

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-propanoylbenzenediazonium;chloride

InChI

InChI=1S/C9H9N2O.ClH/c1-2-9(12)7-5-3-4-6-8(7)11-10;/h3-6H,2H2,1H3;1H/q+1;/p-1

InChI Key

BCLFCDOFPRPHAK-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)C1=CC=CC=C1[N+]#N.[Cl-]

Origin of Product

United States

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